An In-depth Technical Guide to (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
An In-depth Technical Guide to (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a chiral fluorinated amine that has garnered significant interest in medicinal chemistry and drug discovery. Its structural motifs, a bromophenyl group and a trifluoroethyl amine, make it a valuable building block, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of its hydrochloride salt, which is the common commercial form.
Chemical and Physical Properties
| Property | (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Hydrochloride |
| Molecular Formula | C₈H₇BrF₃N | C₈H₈BrClF₃N[1][2] |
| Molecular Weight | 254.05 g/mol | 290.51 g/mol [1][2] |
| CAS Number | 843608-46-8 (Racemic) | 336105-43-2[1][2] |
| Physical Form | Not specified | White to yellow powder or crystals[3] |
| Purity | Not specified | ≥98%[3] |
| Storage | Not specified | Room temperature, under inert atmosphere[3] |
| IUPAC Name | (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine | (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine hydrochloride[3] |
| InChI | InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1 | 1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1[3] |
| InChIKey | ZUFCCCNTJRQNCF-VKHMYHEASA-N | XESDERGPILUSRV-FJXQXJEOSA-N[3] |
| SMILES | N--INVALID-LINK--C(F)(F)F | N--INVALID-LINK--C(F)(F)F.Cl[2] |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride are not widely available in peer-reviewed literature or public databases. However, based on the structure, the following spectral characteristics can be anticipated:
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¹H NMR: Signals corresponding to the aromatic protons on the bromophenyl ring, a quartet for the methine proton (CH) coupled to the trifluoromethyl group, and a broad signal for the amine protons.
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¹³C NMR: Resonances for the carbons of the bromophenyl ring, a quartet for the trifluoromethyl carbon, and a signal for the chiral methine carbon.
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Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the trifluoromethyl group and cleavage of the carbon-nitrogen bond.
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FT-IR: Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring, C-F stretching of the trifluoromethyl group, and C-Br stretching.
Experimental Protocols
An efficient three-step synthesis for the enantiomerically pure hydrochloride salt has been reported. The process involves the diastereoselective trifluoromethylation of a chiral sulfinimine.
Step 1: Synthesis of (S,E)-N-(4-bromobenzylidene)-2-methylpropane-2-sulfinamide
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To a solution of 4-bromobenzaldehyde and (S)-(-)-tert-butanesulfinamide in a suitable solvent (e.g., THF), add a dehydrating agent such as titanium(IV) ethoxide.
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Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
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Upon completion, quench the reaction and extract the product with an organic solvent.
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Purify the crude product by flash chromatography to yield the chiral sulfinimine.
Step 2: Diastereoselective Trifluoromethylation
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Dissolve the chiral sulfinimine in an appropriate solvent (e.g., DMF) and cool the solution.
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Add the Rupert-Prakash reagent (TMSCF₃) and an initiator such as potassium phosphate (K₃PO₄).
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Allow the reaction to proceed at low temperature, monitoring for the formation of the desired diastereomer.
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Upon completion, add water to the reaction mixture to precipitate the product.
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Filter and wash the solid to obtain the diastereomerically enriched sulfinamide.
Step 3: Deprotection to (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Hydrochloride
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Suspend the purified sulfinamide in a suitable solvent such as methanol.
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Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in dioxane).
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Stir the mixture at room temperature to effect the cleavage of the sulfinyl group.
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Concentrate the reaction mixture under reduced pressure.
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Triturate the residue with a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
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Filter and dry the solid to obtain the final product with high enantiomeric purity.
Mandatory Visualizations
Experimental Workflow: Synthesis of (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl
Caption: Synthetic pathway for (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl.
Role in Targeted Protein Degradation (PROTAC)
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is classified as a "Protein Degrader Building Block"[1], indicating its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. This compound can be incorporated into the structure of a PROTAC, serving as a key component of the ligand that binds to the POI.
The general mechanism of action for a PROTAC is depicted below.
Caption: General mechanism of PROTAC-mediated protein degradation.
